molecular formula C10H8ClNO2 B130982 7-Amino-4-chloromethylcoumarin CAS No. 147963-22-2

7-Amino-4-chloromethylcoumarin

Cat. No. B130982
CAS RN: 147963-22-2
M. Wt: 209.63 g/mol
InChI Key: VIEYMVWPECAOCY-UHFFFAOYSA-N
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Description

7-Amino-4-chloromethylcoumarin (7-ACMC) is a synthetic fluorescent compound that has been widely used in scientific research. It is an important tool for studying the structure and function of proteins, DNA, and other biological molecules. 7-ACMC has many advantages that make it an attractive choice for laboratory experiments, including its high fluorescence efficiency, low toxicity, and long-term stability. In addition, 7-ACMC has been used in a variety of biochemical and physiological studies, making it a valuable tool for researchers.

Scientific Research Applications

Application in Ocular Treatments

7-Amino-4-chloromethylcoumarin derivatives have shown efficacy in ocular treatments. Specifically, they have been used to create compounds that inhibit carbonic anhydrase isozymes, which, when applied topically in the rabbit eye, effectively lower intraocular pressure by reducing aqueous humor production (Renzi, Scozzafava & Supuran, 2000).

Fluorescent Probing and Imaging

A new series of 7-hydroxy-coumarin derivatives, addressing the limitations of the commercially available probe CMAC (this compound), was developed for vacuole-specific fluorescent probing in live cell imaging. These derivatives exhibit superior photophysical properties and have been used for effective live cell imaging in unicellular parasitic protozoa and yeast cells (Raghuvanshi et al., 2017).

Anticoagulant and Antitubercular Potential

Derivatives of this compound have been synthesized and identified as potent inhibitors of blood coagulation enzymes. Some derivatives have shown significant anticoagulant effects in vitro and may have potential for in vivo applications (Kam et al., 1994). Additionally, 7-amino-4-methylcoumarin, a related compound, has demonstrated notable in vitro antitubercular activity (Tandon et al., 2011).

Investigating Cellular Protease Activity

This compound has been used in a novel approach to measure calpain protease activity in hepatocytes. A synthesized calpain protease substrate incorporating this compound allowed for the quantification of intracellular proteolytic activity in response to ATP-induced cytosolic calcium increases (Rosser, Powers & Gores, 1993).

Neurodegenerative Disease Research

Research into 7-amidocoumarins, which include derivatives of 7-amino-4-methylcoumarin, has highlighted their potential as multitarget agents against neurodegenerative diseases like Parkinson's and Alzheimer's. Modulating the substitution patterns of these compounds has resulted in molecules with significant activity against enzymes relevant to these diseases (Rodríguez-Enríquez et al., 2020).

Detection of Specific Proteases

7-Amino-4-methylcoumarin, a closely related compound, is used as a fluorescent probe attached to peptides for detecting specific proteases like chymotrypsin. This application is particularly important in diseases where these proteases are expressed (Yamawaki, Yufu & Kato, 2021).

Mechanism of Action

Target of Action

The primary target of 7-Amino-4-chloromethylcoumarin, also known as CellTracker Blue CMAC , is the thiol groups present in cells . This compound is a thiol-reactive probe and is used for long-term tracing of living cells .

Mode of Action

This compound freely passes through cell membranes . Once inside the cell, it reacts with thiol groups, utilizing a glutathione S-transferase–mediated reaction . This reaction transforms the compound into cell-impermeant reaction products .

Biochemical Pathways

The biochemical pathway primarily involved in the action of this compound is the glutathione pathway . Glutathione S-transferase, a ubiquitous enzyme present in most cells, mediates the reaction between the compound and thiol groups .

Pharmacokinetics

The pharmacokinetics of this compound involves its transformation into cell-impermeant reaction products once it enters the cell . These reaction products are retained in the cells for an extended period, allowing for multigenerational tracking .

Result of Action

The result of the action of this compound is the generation of cell-impermeant fluorescent dye-thioether adducts . These adducts can be fixed with aldehyde fixatives, permitting long-term sample storage . The compound is transformed into a product that exhibits strong fluorescence and relatively uniform cytoplasmic staining , making it an excellent tool for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion .

Action Environment

The action of this compound is influenced by the cellular environment. The compound is designed to exhibit fluorescence for at least 72 hours (typically three to six generations) under physiological pH . It is recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

Future Directions

In order to address the existing limitations of the commercially available fluorescent probe CMAC (7-amino-4-chloromethylcoumarin), a new series of highly fluorescent donor–acceptor 7-hydroxy-coumarin derivatives was prepared and these derivatives were used as vacuole specific fluorescent probes for live cell imaging of unicellular parasitic protozoa L. donovani promastigotes and yeast cells S. pombe and S. cerevisiae .

Biochemical Analysis

Biochemical Properties

7-Amino-4-chloromethylcoumarin plays a significant role in biochemical reactions, particularly in the context of fluorescent labeling and tracking. This compound interacts with thiol groups in proteins and other biomolecules through a glutathione S-transferase-mediated reaction . The reaction results in the formation of a fluorescent dye-thioether adduct, which is cell-impermeant and can be fixed with aldehyde fixatives for long-term storage . This interaction is crucial for its application in monitoring cellular processes and correcting motion artifacts in imaging.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is known to freely pass through cell membranes and, once inside the cell, is transformed into a cell-impermeant reaction product . This transformation allows the compound to be retained in living cells through several generations, making it an excellent tool for long-term cell tracking . The compound’s fluorescence properties enable researchers to monitor cell movement, location, proliferation, migration, chemotaxis, and invasion . Additionally, this compound does not require enzymatic cleavage to activate its fluorescence, making it a versatile tool for various cellular studies .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with thiol groups in proteins through a glutathione S-transferase-mediated reaction . This reaction results in the formation of a fluorescent dye-thioether adduct, which is cell-impermeant and can be fixed with aldehyde fixatives . The compound’s ability to form stable, fluorescent adducts with thiol groups is crucial for its application in long-term cell tracking and imaging. Additionally, the compound’s fluorescence properties allow for the visualization of cellular processes without the need for enzymatic cleavage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is designed to be stable and retain its fluorescence for at least 72 hours after incubation in fresh medium at 37°C . This stability allows for long-term studies of cellular processes, including cell division and migration. The compound’s fluorescence is reasonably photostable during microscopic examination, making it suitable for extended imaging sessions . Additionally, the compound’s reaction products are cell-impermeant, ensuring that the fluorescence signal is retained within the cells and not transferred to adjacent cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations (0.5-5 µM), the compound is used for short-term experiments, such as viability assays . For long-term staining (≥3 days) or use with rapidly dividing cells, higher concentrations (5-25 µM) are recommended . The compound’s low cytotoxicity at working concentrations makes it suitable for use in various animal models without adversely affecting cell viability or proliferation . At very high doses, potential toxic effects may be observed, necessitating careful optimization of the dosage for specific experimental conditions .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with glutathione and glutathione S-transferase . The compound’s reaction with thiol groups in proteins results in the formation of a fluorescent dye-thioether adduct, which is cell-impermeant . This interaction is crucial for the compound’s application in long-term cell tracking and imaging. Additionally, the compound’s fluorescence properties allow for the visualization of metabolic processes within cells, providing insights into cellular metabolism and function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion across cell membranes . Once inside the cell, the compound reacts with thiol groups to form a cell-impermeant fluorescent dye-thioether adduct . This reaction ensures that the compound is retained within the cells and not transferred to adjacent cells . The compound’s fluorescence properties enable researchers to monitor its distribution and localization within cells and tissues, providing valuable insights into cellular processes .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it forms fluorescent dye-thioether adducts with thiol groups in proteins . This localization is crucial for its application in long-term cell tracking and imaging. The compound’s fluorescence properties allow for the visualization of cellular processes within specific subcellular compartments, providing insights into the dynamics of cellular function and organization . Additionally, the compound’s ability to form stable, cell-impermeant adducts ensures that the fluorescence signal is retained within the cells and not transferred to adjacent cells .

properties

IUPAC Name

7-amino-4-(chloromethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEYMVWPECAOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)C=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376327
Record name 7-amino-4-chloromethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147963-22-2
Record name 7-Amino-4-chloromethylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147963222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-amino-4-chloromethylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7-carbethoxyamino-4-chloromethylcoumarin (2.81 g, 0.01 mole), concentrated sulfuric acid (10 mL) and glacial acetic acid (10 mL) is heated at 130° C. in an oil bath for 1 hour. On cooling, a yellow precipitate is deposited. The mixture is poured into 200 mL of ice-water and left overnight. The resulting solution is made slightly basic (pH 8) with dilute NaOH solution and is then cooled by the addition of ice chips. The yellow precipitate is filtered, washed with water and dried. The product is recrystallized from chloroform to give yellow needles. Yield: 79%.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 7-Amino-4-chloromethylcoumarin (CMAC) interact with its target and what are the downstream effects?

A1: CMAC is a fluorescent dye that enters cells and reacts with glutathione (GSH) in the presence of glutathione S-transferase (GST). [] This conjugation leads to the formation of a fluorescent adduct, which is retained within the cell, particularly in compartments with high GSH concentrations, such as vacuoles and lysosomes. [, , ] This property has been exploited to track cells, study vacuolar dynamics, and assess cellular viability. [, , ]

Q2: What is the structural characterization of CMAC, including its molecular formula, weight, and spectroscopic data?

A2: While the provided research papers primarily focus on CMAC's application, they don't explicitly state its molecular formula, weight, or detailed spectroscopic data. A comprehensive reference source on chemical properties is recommended for this information.

Q3: Is CMAC known to exhibit catalytic properties? What are its applications in this context?

A4: CMAC itself does not exhibit catalytic properties. It acts as a substrate for GST, becoming fluorescent upon conjugation with GSH. It is not used for catalyzing chemical reactions. []

Q4: How stable is CMAC under various conditions, and what formulation strategies can be used to improve its stability, solubility, or bioavailability?

A4: The research papers mainly focus on CMAC's applications and do not provide comprehensive data on its stability under different conditions or formulation strategies.

Q5: How do researchers ensure compliance with SHE (Safety, Health, and Environment) regulations when working with CMAC? What are the risk minimization strategies and responsible practices?

A8: While the research papers highlight CMAC's low cytotoxicity at working concentrations, [, ] they don't provide specific details about SHE regulations or risk minimization strategies for this compound. It's crucial to consult relevant safety data sheets and follow established laboratory safety protocols.

Q6: What is known about the Pharmacokinetics and Pharmacodynamics (PK/PD) of CMAC? Are there studies on its ADME (absorption, distribution, metabolism, excretion) and in vivo activity and efficacy?

A6: The research primarily focuses on using CMAC as a fluorescent probe in in vitro settings. Detailed PK/PD studies, including ADME and in vivo efficacy data, are not elaborated upon in these papers.

Q7: What analytical methods and techniques are commonly employed to characterize, quantify, and monitor CMAC?

A11: Flow cytometry is a primary analytical technique used to detect and quantify CMAC fluorescence in cells. [, ] This technique allows for single-cell analysis and sorting based on fluorescence intensity. Microscopy, particularly fluorescence microscopy, is also employed to visualize CMAC localization within cells and tissues. []

Q8: Has CMAC been investigated for potential resistance mechanisms and cross-resistance with other compounds or classes?

A8: The research papers provided do not discuss resistance mechanisms or cross-resistance related to CMAC.

Q9: Are there any known alternatives or substitutes for CMAC, and how do they compare in terms of performance, cost, and impact?

A13: Several fluorescent dyes with similar applications exist, such as CellTracker™ Green CMFDA, which targets cellular esterases. [] The choice of an alternative depends on the specific application, considering factors like cell permeability, specificity, fluorescence properties, and cost.

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